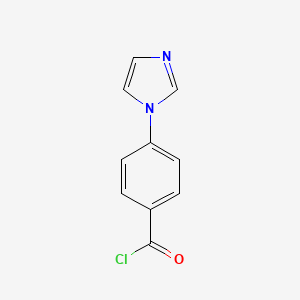

4-(1H-imidazol-1-yl)benzoyl chloride

Description

4-(1H-Imidazol-1-yl)benzoyl chloride is a heteroaromatic acyl chloride characterized by a benzoyl chloride moiety substituted with an imidazole ring at the para position (C-4). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of amide derivatives for pharmaceutical and materials science applications.

Properties

CAS No. |

125234-35-7 |

|---|---|

Molecular Formula |

C10H7ClN2O |

Molecular Weight |

206.63 g/mol |

IUPAC Name |

4-imidazol-1-ylbenzoyl chloride |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H |

InChI Key |

XOEOUOZYJGZJLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N2C=CN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The following table highlights key structural analogs and their differences:

Anticancer and Antimicrobial Activity

- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Highest activity against cervical cancer (IC₅₀ ~2 µM) due to electron-withdrawing chloro/fluoro groups enhancing target binding .

- 4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide : Exhibits antifungal activity (MIC ~8 µg/mL) against Candida albicans, attributed to sulfonamide moiety .

Material Science

Physicochemical Properties

| Property | This compound | 4-(Imidazol-1-ylmethyl)benzoic Acid HCl |

|---|---|---|

| Molecular Weight | 218.63 g/mol | 238.67 g/mol |

| Solubility | Soluble in DMF, CH₂Cl₂ | Soluble in water, methanol |

| Thermal Stability | Decomposes at >200°C | Stable up to 250°C |

| Bioactivity | Precursor to active amides | Limited direct bioactivity |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a well-established method for introducing heterocycles onto aromatic rings. For example, 4-nitrobenzoic acid can undergo substitution with imidazole under basic conditions. The nitro group acts as a meta-directing leaving group, enabling displacement by the imidazole nucleophile.

Example Protocol :

-

Substrate : 4-Nitrobenzoic acid (1.0 equiv).

-

Conditions : Imidazole (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 120°C, 24 h.

-

Outcome : Substitution yields 4-(1H-imidazol-1-yl)benzoic acid after nitro group reduction (e.g., H₂/Pd-C).

This method mirrors the synthesis of 2-aryl-4-benzoyl-imidazoles reported in studies using benzaldehyde derivatives and imidazole precursors.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, offer regioselective alternatives. For instance, 4-bromobenzoic acid can couple with imidazole-bearing boronic esters or amines.

Example Protocol :

-

Substrate : 4-Bromobenzoic acid (1.0 equiv).

-

Catalyst : Pd(OAc)₂ (5 mol%), XPhos (10 mol%).

-

Conditions : Imidazole (1.2 equiv), Cs₂CO₃ (2.0 equiv), dioxane, 100°C, 12 h.

-

Outcome : Direct formation of 4-(1H-imidazol-1-yl)benzoic acid.

This approach aligns with methods for synthesizing nitroimidazole derivatives in antituberculosis drug candidates.

Chlorination of 4-(1H-Imidazol-1-yl)benzoic Acid

Converting the carboxylic acid to its acyl chloride is critical. Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. The choice of reagent depends on reaction efficiency, imidazole stability, and purity requirements.

Thionyl Chloride (SOCl₂)

SOCl₂ is widely used due to its simplicity and high yields. The reaction proceeds via the formation of a reactive intermediate, converting -COOH to -COCl.

Example Protocol :

-

Substrate : 4-(1H-imidazol-1-yl)benzoic acid (1.0 equiv).

-

Reagent : SOCl₂ (5.0 equiv), catalytic DMF.

-

Workup : Excess SOCl₂ removed under vacuum.

-

Yield : >85% (theoretical).

This method is analogous to benzyl chloride syntheses, where chlorination is achieved under mild conditions.

Oxalyl Chloride

Oxalyl chloride is preferred for acid-sensitive substrates. It generates fewer byproducts and operates at lower temperatures.

Example Protocol :

-

Substrate : 4-(1H-imidazol-1-yl)benzoic acid (1.0 equiv).

-

Workup : Evaporation under reduced pressure.

-

Yield : 78–90%.

This approach minimizes imidazole ring decomposition, as seen in the preparation of imidazolium salts.

Phosphorus Pentachloride (PCl₅)

PCl₅ offers rapid chlorination but requires stringent moisture control.

Example Protocol :

-

Substrate : 4-(1H-imidazol-1-yl)benzoic acid (1.0 equiv).

-

Reagent : PCl₅ (2.0 equiv), refluxing benzene, 2 h.

While effective, PCl₅’s exothermicity may degrade thermally labile imidazole derivatives.

Comparative Analysis of Chlorination Methods

The table below evaluates key parameters for each chlorination strategy:

| Parameter | SOCl₂ | Oxalyl Chloride | PCl₅ |

|---|---|---|---|

| Reaction Time | 4 h | 12 h | 2 h |

| Temperature | 70°C | 25°C | 80°C |

| Yield | >85% | 78–90% | 70–80% |

| Byproducts | SO₂, HCl | CO, CO₂ | POCl₃, HCl |

| Imidazole Stability | Moderate | High | Low |

Key Findings :

-

Oxalyl chloride is optimal for preserving imidazole integrity.

-

SOCl₂ balances speed and yield but requires careful gas handling.

Challenges and Mitigation Strategies

Imidazole Ring Sensitivity

The imidazole nitrogen’s basicity may lead to protonation under acidic chlorination conditions, reducing reactivity.

Solutions :

Purification Difficulties

Residual chlorinating agents and byproducts complicate isolation.

Solutions :

-

Distillation : For high-purity products, as demonstrated in benzylimidazole synthesis.

-

Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients.

Scalability and Industrial Considerations

Gram-scale synthesis requires optimizing cost, safety, and yield:

Q & A

Q. What are the optimal reaction conditions for synthesizing derivatives of 4-(1H-imidazol-1-yl)benzoyl chloride?

The synthesis of derivatives often involves coupling reactions under controlled conditions. For example, amidation with aromatic amines requires NaH as a base in dry DMF at 90°C for 16 hours under nitrogen atmosphere , ensuring high yields (53–75%) and minimizing side reactions. Solvent choice (e.g., DMF) and temperature control are critical for regioselectivity and stability of the imidazole ring . Catalyst selection (e.g., palladium or copper salts) may further enhance reaction efficiency in cross-coupling reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and imidazole ring integrity.

- IR spectroscopy to identify carbonyl (C=O) and C-Cl stretching vibrations (~1700–1750 cm⁻¹ and ~750 cm⁻¹, respectively).

- X-ray crystallography to resolve molecular geometry, as demonstrated in the octahedral coordination of Zn²⁺ complexes with this ligand .

- Mass spectrometry (ESI-MS) for molecular weight validation .

These methods collectively verify purity, structural conformation, and functional group reactivity .

Advanced Research Questions

Q. How does the crystal structure of this compound-based coordination polymers influence their supramolecular properties?

In polymeric chains, the compound acts as a bridging ligand via its imidazole N atoms and benzoyl carbonyl groups. For instance, Zn²⁺ complexes exhibit distorted N₂O₄ octahedral geometry , with hydrogen bonds (O–H···O, C–H···O) stabilizing a 3D architecture. Such structural insights guide the design of metal-organic frameworks (MOFs) for catalysis or sensing .

Q. What role does the imidazole moiety play in the biological activity of this compound derivatives?

The imidazole ring enables hydrogen bonding and π-π interactions with biological targets, such as enzymes or receptors. For example, derivatives like 1-[4-(1H-imidazol-1-yl)benzoyl]piperidine exhibit antiarrhythmic activity by modulating ion channels . Structure-activity relationship (SAR) studies suggest that substituents on the benzoyl group enhance binding affinity and metabolic stability .

Q. How can this compound be utilized as a derivatization agent in analytical chemistry?

The compound’s reactive acyl chloride group facilitates pre-column derivatization of phenols and amines in HPLC analyses. For instance, it enhances UV detection sensitivity by forming stable adducts with phenolic compounds in environmental samples. Optimization of reaction pH (neutral to slightly basic) and solvent (acetonitrile or dichloromethane) is critical to avoid hydrolysis .

Q. What strategies mitigate side reactions during the functionalization of this compound?

- Low-temperature reactions (0–5°C) to suppress hydrolysis of the acyl chloride group.

- Anhydrous solvents (e.g., dry DCM or THF) to prevent water-induced degradation.

- Catalytic additives (e.g., DMAP) to accelerate acylation and reduce reaction time .

These approaches improve selectivity, particularly in multi-step syntheses of bioactive compounds .

Methodological Considerations

Q. How do solvent polarity and reaction time affect the yield of this compound derivatives?

Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while non-polar solvents (DCM) favor electrophilic substitution. Extended reaction times (>12 hours) are often required for complete conversion in sterically hindered systems . Kinetic studies using TLC or HPLC monitoring can identify optimal termination points .

Q. What computational tools are used to predict the reactivity of this compound in drug design?

Density functional theory (DFT) calculates electron density distributions, highlighting nucleophilic/electrophilic sites (e.g., acyl chloride vs. imidazole N). Molecular docking simulates ligand-receptor interactions, aiding in the design of derivatives with enhanced binding to targets like cardiac ion channels .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve them?

Variations may arise from polymorphism or impurities. Reproducible characterization requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.